molecular formula C10H13ClN2O B1604913 3-Chloro-2-morpholin-4-ylaniline CAS No. 58785-07-2

3-Chloro-2-morpholin-4-ylaniline

Cat. No.: B1604913
CAS No.: 58785-07-2
M. Wt: 212.67 g/mol
InChI Key: LEQGHOHIHNAMCC-UHFFFAOYSA-N
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Description

3-Chloro-2-morpholin-4-ylaniline is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . Its structure features an aniline ring disubstituted with a chlorine atom and a morpholine group, making it a versatile aromatic amine intermediate for research and development . Compounds with morpholine and chloro-aniline motifs are of significant interest in medicinal chemistry. Similar structural frameworks are frequently explored in the synthesis of active pharmaceutical ingredients (APIs) and various biologically active molecules . Researchers value this compound as a building block for constructing more complex molecular architectures, particularly in the development of potential therapeutic agents. The morpholine ring is a common pharmacophore that can influence the solubility and metabolic stability of candidate drugs. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this and all chemicals with appropriate precautions, referring to the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQGHOHIHNAMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359220
Record name 3-chloro-2-morpholin-4-ylaniline
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58785-07-2
Record name 3-chloro-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58785-07-2
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Biological Activities and Pharmacological Potential of 3 Chloro 2 Morpholin 4 Ylaniline Analogues

Broad Spectrum Biological Activities of Morpholine-Containing Compounds

Morpholine (B109124) is a versatile heterocyclic compound that is a key structural component in many bioactive molecules and approved drugs. nih.govnih.gov Its presence is often associated with a wide spectrum of pharmacological activities due to its ability to engage in molecular interactions with various biological targets. nih.gov The morpholine moiety can improve a compound's solubility and metabolic stability, making it a valuable building block in drug design. nih.govnih.gov

Appropriately substituted morpholine derivatives have demonstrated a vast array of biological actions. researchgate.net These include anticancer, anti-inflammatory, antimicrobial (antibacterial and antifungal), antiviral, antihyperlipidemic, antioxidant, analgesic, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net The ability of the morpholine ring to interact with target proteins, such as kinases, or to modulate the pharmacokinetic properties of a molecule has spurred extensive research into synthesizing novel derivatives with diverse therapeutic applications. nih.gov The structural and electronic characteristics of the morpholine ring, including the presence of both an amine and an ether group, contribute to its widespread utility as a pharmacophore in medicinal chemistry. nih.govresearchgate.net

Investigation of Antihyperlipidemic and Antioxidant Properties

Analogues of 3-Chloro-2-morpholin-4-ylaniline have been investigated for their potential to address multifactorial diseases like atherosclerosis by combining antihyperlipidemic and antioxidant activities. nih.gov Research has focused on designing morpholine derivatives that can simultaneously inhibit cholesterol biosynthesis and protect against oxidative stress. nih.gov

One key target in cholesterol biosynthesis is squalene synthase (SQS). nih.gov Several morpholine derivatives have been shown to be potent inhibitors of this enzyme. nih.govresearchgate.net In addition to SQS inhibition, these compounds exhibit significant antioxidant activity by protecting hepatic microsomal membranes from lipid peroxidation. nih.govnih.gov For instance, certain 2-biphenylyl morpholine derivatives were found to inhibit ferrous/ascorbate-induced lipid peroxidation. nih.gov The dual pharmacological profile of these compounds makes them promising candidates for the development of multi-target agents against atherosclerosis. nih.gov

In vivo studies in animal models of hyperlipidemia have confirmed the efficacy of these compounds, demonstrating reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels. nih.govnih.gov One particularly active compound, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, reduced total cholesterol, LDL, and triglycerides by 54%, 51%, and 49%, respectively, in hyperlipidemic rats. nih.gov

Compound ClassActivityKey FindingsReference
Aromatic Morpholine DerivativesSQS InhibitionIC50 values ranging from 0.7 to 5.5 µM. nih.gov
Aromatic Morpholine DerivativesAntioxidant (Lipid Peroxidation)IC50 values ranging from 73 to 200 µM. nih.gov
Bifunctional Morpholine Analogue (Compound 2)SQS InhibitionIC50 value of 0.014 µM (14 nM). nih.gov
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (Compound 7)Antioxidant (Lipid Peroxidation)IC50 value of 250 µM. nih.gov
2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (Compound 7)In vivo AntihyperlipidemicDecreased TC by 54%, LDL by 51%, and TG by 49%. nih.gov

Assessment of Anticancer Activity in Morpholinoaniline Derivatives

Morpholine and morpholinoaniline derivatives are well-recognized for their anticancer properties. ncl.res.in Extensive research has been conducted to synthesize and evaluate novel analogues as potential antitumor agents against various cancer cell lines. nih.govresearchgate.net

Specifically, novel 3-fluoro-4-morpholinoaniline derivatives have shown significant antiproliferative activity. ncl.res.in For example, a sulfonamide-containing compound, NAM-5, demonstrated potent activity against MCF-7 (IC50 of 1.811 µM) and MDA-MB-231 (IC50 of 2.143 µM) breast cancer cells. ncl.res.in Another compound, NAM-7, also showed strong activity against MCF-7 cells with an IC50 of 1.883 µM. ncl.res.in Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death. ncl.res.inresearchgate.net

Other related structures, such as 2-morpholino-4-anilinoquinoline derivatives, have also exhibited high cytotoxic activity against liver cancer cells (HepG2). nih.gov Compounds within this series displayed IC50 values as low as 8.50 µM. nih.gov Similarly, morpholine-substituted quinazoline derivatives have shown promising cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds being more potent than the standard drug colchicine. nih.gov Mechanistic studies suggest these compounds may induce apoptosis by binding to Bcl-2 proteins. nih.gov

Compound/Derivative SeriesCancer Cell LineReported IC50 Value (µM)Reference
NAM-5 (3-fluoro-4-morpholinoaniline sulfonamide derivative)MCF-7 (Breast)1.811 ncl.res.in
MDA-MB-231 (Breast)2.143 ncl.res.in
NAM-7 (3-fluoro-4-morpholinoaniline derivative)MCF-7 (Breast)1.883 ncl.res.in
MDA-MB-231 (Breast)4.688 ncl.res.in
2-morpholino-4-anilinoquinoline (Compound 3c)HepG2 (Liver)11.42 nih.gov
2-morpholino-4-anilinoquinoline (Compound 3d)HepG2 (Liver)8.50 nih.gov
2-morpholino-4-anilinoquinoline (Compound 3e)HepG2 (Liver)12.76 nih.gov
AK-3 (morpholine substituted quinazoline)A549 (Lung)3.12 nih.gov
MCF-7 (Breast)1.54 nih.gov
SHSY-5Y (Neuroblastoma)2.01 nih.gov
AK-10 (morpholine substituted quinazoline)A549 (Lung)4.32 nih.gov
MCF-7 (Breast)2.11 nih.gov
SHSY-5Y (Neuroblastoma)3.56 nih.gov

Neuromodulatory and Central Nervous System Activities

In CNS-active compounds, the morpholine moiety serves multiple functions: it can enhance potency through specific molecular interactions, act as a scaffold to correctly orient other functional groups, and modulate PK/PD properties. nih.govnih.gov Consequently, morpholine derivatives have been investigated for a variety of CNS-related conditions. nih.gov Research has explored their potential in modulating receptors involved in mood disorders and pain, targeting enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, and inhibiting enzymes involved in CNS tumors. nih.govnih.gov For instance, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and tested as potential cholinesterase inhibitors for the management of Alzheimer's disease. mdpi.com

Antimicrobial Efficacy: Antibacterial and Antifungal Studies

Derivatives of morpholine and morpholinoaniline are recognized for their significant antimicrobial properties, with research demonstrating efficacy against a wide range of bacterial and fungal pathogens. nih.govasianpubs.org

In the realm of antibacterial research, studies have shown that certain morpholine derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. nih.govasianpubs.org For example, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines exhibited excellent activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Furthermore, some morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants, capable of enhancing the effectiveness of conventional antibiotics like oxacillin and ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov

The antifungal potential of morpholine derivatives is also well-documented. tandfonline.comnih.gov The agricultural industry already utilizes morpholine fungicides like fenpropimorph and amorolfine, which act by inhibiting enzymes in the ergosterol biosynthesis pathway. nih.gov Synthetic modifications of these compounds, such as silicon incorporation, have led to sila-analogues with potent, broad-spectrum antifungal activity against human pathogens including Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, compound 24, showed superior fungicidal potential compared to existing morpholine antifungals. nih.gov

Compound Class/NameOrganismActivity TypeKey Finding (MIC/IC50/MFC in µg/mL)Reference
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-aminesS. aureusAntibacterialMIC: 12.5-100 tandfonline.com
E. coliAntibacterialMIC: 12.5-200 tandfonline.com
Aspergillus flavusAntifungalMIC: 6.25-200 tandfonline.com
MucorAntifungalMIC: 6.25-200 tandfonline.com
Sila-analogue 24 (fenpropimorph analogue)Candida albicansAntifungalIC50: 0.04, MIC: 0.06, MFC: 0.12 nih.gov
Cryptococcus neoformansAntifungalIC50: 0.02, MIC: 0.03, MFC: 0.06 nih.gov
Aspergillus nigerAntifungalIC50: 0.05, MIC: 0.12, MFC: 0.25 nih.gov

Other Therapeutic Areas Explored for Related Compounds (e.g., anti-inflammatory, analgesic)

Beyond the activities previously discussed, the structural framework of morpholine has been incorporated into compounds designed for other therapeutic applications, notably as anti-inflammatory and analgesic agents. pharmjournal.ru The versatility of the morpholine scaffold allows for its integration into diverse molecular structures to modulate these biological responses. researchgate.net

Several studies have reported the synthesis of novel morpholine derivatives with significant analgesic and anti-inflammatory properties. nih.govbenthamscience.com For instance, a series of pyrazoline derivatives featuring a 4-morphilinophenyl moiety was designed and synthesized, with several compounds demonstrating in vivo analgesic and anti-inflammatory activities comparable to the standard drug Diclofenac. nih.gov In another study, amide derivatives of ibuprofen were synthesized, and the compound containing a morpholine ring exhibited particularly significant pain and inflammation reduction. benthamscience.com

The anti-inflammatory effects have also been explored in other chemical classes. Asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base substituent were synthesized and evaluated. japsonline.com Certain compounds in this series exhibited potent anti-inflammatory activity, with IC50 values for the inhibition of protein denaturation that were nearly comparable to that of diclofenac sodium. japsonline.com These findings underscore the potential of morpholine-containing compounds in the development of new treatments for inflammatory conditions and pain. japsonline.com

Compound ClassActivityKey FindingsReference
Pyrazoline derivatives with 4-morphilinophenyl moietyAnalgesic & Anti-inflammatoryActivity found to be comparable to Diclofenac in vivo. nih.gov
Ibuprofen amide derivative with morpholineAnalgesic & Anti-inflammatoryShowed significant activity in reducing pain and inflammation. benthamscience.com
AMACs with morpholine Mannich base (Compound 4c)Anti-inflammatory (protein denaturation)IC50 = 25.3 µM (Comparable to Diclofenac sodium, IC50 = 20.3 µM). japsonline.com
AMACs with morpholine Mannich base (Compound 4d)Anti-inflammatory (protein denaturation)IC50 = 26.3 µM (Comparable to Diclofenac sodium, IC50 = 20.3 µM). japsonline.com

Mechanism of Action and Molecular Interactions of 3 Chloro 2 Morpholin 4 Ylaniline Derivatives

Elucidation of Biological Target Interactions

The versatility of the morpholine-containing aromatic amine structure allows for its incorporation into molecules that can precisely fit into the binding sites of various biological macromolecules. Research has identified specific derivatives that function as potent inhibitors of key enzymes or as antagonists of crucial cellular receptors.

Derivatives of 3-Chloro-2-morpholin-4-ylaniline have been investigated for their potential to inhibit enzymes involved in critical metabolic and signaling pathways.

Squalene Synthase Inhibition

Squalene synthase (SQS) is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia. nih.govnih.gov While statins inhibit the upstream enzyme HMG-CoA reductase, SQS inhibitors act further down the pathway, which is hypothesized to avoid the depletion of certain non-sterol isoprenoids. nih.gov Substituted morpholine (B109124) derivatives have been identified as a class of compounds studied as potent inhibitors of squalene synthase. nih.gov These inhibitors typically function by binding to the active site of the enzyme, preventing the condensation of two molecules of farnesyl pyrophosphate into squalene, thereby blocking the downstream synthesis of cholesterol. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is central to numerous cellular functions, including cell growth, proliferation, and survival. nih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov The morpholine moiety is a well-established pharmacophore in the design of PI3K inhibitors, with the oxygen atom often forming a critical hydrogen bond in the ATP-binding pocket of the enzyme. nih.gov

Numerous morpholinopyrimidine and morpholino-quinazoline derivatives have been developed as potent PI3K inhibitors. nih.govmdpi.comnih.gov These compounds act as ATP-competitive inhibitors, occupying the kinase domain and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of downstream effectors like the protein kinase Akt, thereby inhibiting cell growth and promoting apoptosis in cancer cells. mdpi.com The inhibitory activity is often highly potent, with IC₅₀ values in the low nanomolar range. nih.govnih.gov

Table 1: PI3K Inhibitory Activity of Representative Morpholine-Containing Derivatives
CompoundTarget IsoformIC₅₀ (nM)
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0
Compound 17f (4-morpholine-quinazoline derivative)PI3Kα4.2
Compound 17p (2,4-dimorpholinopyrimidine-5-carbonitrile derivative)PI3Kα31.8 ± 4.1
BKM-120PI3Kα44.6 ± 3.6

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF₁ subtype, are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and orchestrate the body's response to stress. researcher.liferesearchgate.net Antagonists of the CRF₁ receptor block the binding of CRF, thereby attenuating the downstream release of adrenocorticotropic hormone (ACTH) and cortisol. researchgate.net This mechanism is of significant interest for treating stress-related disorders like anxiety and depression. researcher.lifeasianpubs.org

A potent and selective CRF₁ receptor antagonist, which incorporates a 4-chloro-2-morpholin-4-yl-thiazol-5-yl moiety, has been developed. This compound, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), demonstrates high affinity for the human CRF₁ receptor. nih.gov It acts by competitively inhibiting the binding of radiolabeled ligands to the receptor with subnanomolar affinity and shows high selectivity over the CRF₂ receptor and other common drug targets. nih.gov

Table 2: Binding Affinity of MTIP for Corticotropin-Releasing Factor Receptors
CompoundReceptorBinding Affinity (Kᵢ, nM)
MTIPHuman CRF₁0.62 ± 0.05
Rat CRF₂>1000

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis, which forms the bacterial cell wall. nih.govscialert.net Inhibition of these enzymes, classically by β-lactam antibiotics, disrupts cell wall integrity and leads to bacterial cell lysis. nih.gov Consequently, PBPs remain an attractive target for the development of new antibacterial agents. nih.gov

While numerous morpholine derivatives have been synthesized and evaluated for a wide range of biological activities, including antimicrobial properties, a direct mechanism of action involving the inhibition of Penicillin-Binding Proteins by derivatives of this compound is not extensively documented in the scientific literature. nih.govresearchgate.netasianpubs.org Studies on novel, non-β-lactam PBP inhibitors have focused on other chemical scaffolds, such as boronic acids and arylalkylidene rhodanines. nih.gove3s-conferences.org Although some morpholine-based compounds show antibacterial activity, their specific molecular targets within the bacterial cell are not always elucidated as being PBPs. nih.govasianpubs.org

Cellular and Molecular Responses to this compound Analogues

The interaction of these derivatives with their molecular targets initiates a cascade of cellular and molecular events. These responses can be characterized through techniques like gene expression profiling, which helps to classify their mode of action, and through direct measurement of cellular health and integrity.

Gene expression profiling is a powerful systems biology approach used to understand a compound's mechanism of action. By measuring changes in the expression levels of thousands of genes in cells following treatment with a drug candidate, a unique "gene signature" can be generated. This signature provides insights into the cellular pathways perturbed by the compound.

The assessment of cellular toxicity is a critical step in evaluating any potential therapeutic agent. For morpholine-containing heterocyclic compounds, cytotoxicity is typically evaluated using standard in vitro assays that measure cell viability and membrane integrity.

Studies on various morpholino-pyrimidine derivatives have been conducted to assess their impact on both cancerous and non-cancerous cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) assay, which measures membrane damage, are commonly employed. nih.gov For example, a series of morpholine-containing pyrimidinones were evaluated in A7r5 and HUVEC cell lines and showed no significant cytotoxicity. nih.gov Other studies on pyrimidine derivatives have demonstrated potent cytotoxic activity against cancer cell lines while showing a degree of selectivity over normal cells, indicating a potential therapeutic window. mdpi.com The primary mechanism of action for these compounds appears to be the targeted inhibition of specific intracellular proteins (like PI3K) leading to apoptosis, rather than non-specific membrane perturbation. nih.govmdpi.com

Table 3: In Vitro Cytotoxicity of a Pyrimidine Derivative (Compound 3b)
CompoundCell LineCell TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound 3bPC3Human Prostate Carcinoma211487.05
MRC-5Normal Human Lung Fibroblast-
Vinblastine Sulfate (Reference)PC3Human Prostate Carcinoma45481.07

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC₅₀ / IC₅₀. Data sourced from mdpi.com.


In Vitro and In Vivo Pharmacodynamic Characterization of Related Compounds

The pharmacodynamic properties of derivatives of this compound have been investigated through a series of in vitro and in vivo studies. These investigations have provided crucial insights into their therapeutic potential and mechanism of action, with a particular focus on their interaction with the corticotropin-releasing factor receptor 1 (CRF1).

One of the most extensively studied derivatives is 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine, also known as MTIP. nih.gov This compound has demonstrated potent and selective antagonist activity at the CRF1 receptor, a key player in the body's stress response.

In Vitro Characterization

In vitro assays have been instrumental in quantifying the binding affinity of MTIP for its molecular target. Competitive binding studies using membranes from rat pituitary and cloned human CRF1 receptors have shown that MTIP can inhibit the binding of the radioligand 125I-sauvagine with subnanomolar affinities. nih.gov Importantly, these studies also revealed a high degree of selectivity, with no significant activity observed at the CRF2 receptor or other common drug targets. nih.gov This selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated side effects.

CompoundAssayReceptorAffinity (Ki)
MTIP125I-sauvagine binding inhibitionRat Pituitary CRF1Subnanomolar
MTIP125I-sauvagine binding inhibitionHuman CRF1Subnanomolar
MTIPBinding AssayCRF2No detectable activity

In Vivo Pharmacodynamics

The promising in vitro profile of MTIP was further substantiated by in vivo studies in animal models. Following oral administration to rats, MTIP demonstrated the ability to penetrate the brain and engage its target receptor. nih.gov An ex vivo binding assay, which measures the occupancy of CRF1 receptors in the cerebellum after drug administration, revealed an ED50 of approximately 1.3 mg/kg. nih.gov This indicates that MTIP can effectively reach and interact with its target in the central nervous system at relatively low doses.

Further in vivo studies have explored the functional consequences of this receptor engagement. In animal models of alcoholism, MTIP has shown significant efficacy. nih.gov For instance, it was found to block excessive alcohol self-administration in rats with a history of dependence. nih.gov Moreover, MTIP was effective in preventing stress-induced relapse to alcohol-seeking behavior in both post-dependent and genetically selected high-preference animal models. nih.gov Notably, these effects were observed at doses that did not alter the behavior of non-dependent animals, suggesting a specific action on the neurocircuitry affected by alcohol dependence and stress. nih.gov

Behavioral assays in rodents have also been employed to assess the anxiolytic potential of MTIP. While the compound did not affect baseline anxiety levels in standard tests like the open-field and elevated plus-maze, it did dose-dependently reverse the anxiogenic effects associated with alcohol withdrawal. nih.gov

CompoundAnimal ModelAssayKey Finding
MTIPRatEx vivo 125I-sauvagine bindingED50 of ~1.3 mg/kg for cerebellar CRF1 receptor occupancy
MTIPWistar Rat (dependence model)Alcohol self-administrationBlocked excessive alcohol intake
MTIPmsP Rat (high preference model)Stress-induced alcohol seekingBlocked reinstatement of alcohol seeking
MTIPRatElevated plus-maze (alcohol withdrawal)Reversed anxiogenic effects of withdrawal

The collective in vitro and in vivo pharmacodynamic data for MTIP, a key derivative of this compound, highlight its potential as a highly selective and potent CRF1 receptor antagonist. The demonstrated efficacy in preclinical models of alcohol dependence and withdrawal-associated anxiety underscores the therapeutic promise of this class of compounds for treating stress-related psychiatric disorders.

Structure Activity Relationship Sar Studies for 3 Chloro 2 Morpholin 4 Ylaniline Scaffolds

Impact of Morpholine (B109124) Ring Substitutions on Biological Activity

The morpholine moiety is not merely a passive solubilizing group; its substitution pattern can dramatically affect the biological profile of the parent compound. jchemrev.comresearchgate.net Modifications to the carbon atoms or the nitrogen atom can alter the molecule's conformation, stereochemistry, and ability to form key interactions with target proteins. nih.govnih.gov

Substitutions at the C-2 and C-3 positions of the morpholine ring are particularly significant as they can introduce chiral centers, thereby influencing the molecule's three-dimensional shape. acs.org The orientation of substituents at these positions can lead to diastereomers with vastly different biological activities and pharmacokinetic profiles. For instance, introducing substituents can enforce a conformationally rigid structure, which may be advantageous for fitting into a specific protein binding pocket. acs.org In the parent 3-Chloro-2-morpholin-4-ylaniline scaffold, these positions are unsubstituted.

The C-4 nitrogen atom is the point of attachment to the 2-amino-6-chlorophenyl group. While this position is substituted in the core scaffold, further modifications are not possible without fundamentally altering the morpholinoaniline structure. However, in broader medicinal chemistry, N-substitution of a terminal morpholine ring is a common strategy to modulate basicity, lipophilicity, and target engagement. researchgate.net

The table below summarizes the general consequences of substitutions at various positions on the morpholine ring, based on principles observed across a wide range of bioactive molecules.

Position of SubstitutionGeneral Impact on Molecular Properties and Bioactivity
C-2 Introduces a chiral center; can influence stereospecific interactions with targets. Bulky groups can provide steric hindrance or favorable van der Waals contacts. acs.orgnih.gov
C-3 Introduces a chiral center; can affect the ring's conformation (e.g., chair vs. boat) and the orientation of the aniline (B41778) moiety relative to the morpholine ring. acs.orgresearchgate.net
C-4 (Nitrogen) In the context of this compound, this position defines the core structure. In other contexts, substitution here directly impacts basicity (pKa), solubility, and potential for hydrogen bonding. researchgate.net

Influence of Halogenation and Aniline Substitution Patterns on Pharmacological Profiles

Aniline and its derivatives are versatile building blocks in drug discovery, but they can also be associated with metabolic instability or toxicity. cresset-group.comumich.edubiopartner.co.uk The introduction of halogen atoms, particularly chlorine, is a well-established strategy to modulate the electronic properties and metabolic fate of the aniline ring. nih.gov The position and number of chlorine atoms can profoundly influence a compound's potency and selectivity. nih.gov

The degree and position of chlorination on the aniline ring alter a molecule's lipophilicity, electronic distribution (through inductive and resonance effects), and susceptibility to metabolic enzymes. nih.govresearchgate.net A single chlorine atom, as in this compound, increases lipophilicity compared to the non-chlorinated parent compound. Its placement at the C-3 position (meta to the morpholine and ortho to the primary amine) exerts a specific electron-withdrawing inductive effect that modifies the pKa of the aniline nitrogen.

Studies on various scaffolds have demonstrated that the position of chlorine substitution is critical. For example, in some series, ortho-chlorination can force a twist in the molecule's conformation, which may be required for optimal binding. researchgate.net In other cases, para-substitution is favored for interactions with hydrophobic pockets. The enhancing effect of chlorination can be more pronounced in compounds with smaller alkyl groups, while it may decrease activity in molecules that are already highly lipophilic. researchgate.net

The following table illustrates how varying the halogen substitution pattern on the phenyl ring of a different chemical series (2,4-diphenyl-5H-indeno[1,2-b]pyridines) impacted cytotoxic activity against a breast cancer cell line (T47D), demonstrating the critical influence of halogen placement.

Compound SeriesSubstitution on Phenyl RingCytotoxicity (IC50 in µM against T47D cells)
Series A 4-OH0.44
4-OH, 2'-Cl0.09
4-OH, 3'-Cl0.11
4-OH, 4'-Cl0.16
Series B 2-OH0.22
2-OH, 2'-Cl0.06
2-OH, 3'-Cl0.05
2-OH, 4'-Cl0.04
Data adapted from a study on indeno[1,2-b]pyridine analogs to illustrate the principle of halogen substitution effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches in Morpholinoaniline Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find statistically significant correlations between the structural properties of a series of compounds and their biological activities. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead candidates. mdpi.com

For a series of this compound derivatives, a QSAR model would be developed by first synthesizing a library of analogs with variations at specific positions (e.g., substitutions on the aniline ring or morpholine ring). These compounds would then be tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). A mathematical model is then built that relates the variation in activity to changes in the chemical structure, which are quantified by molecular descriptors.

Common molecular descriptors used in QSAR studies for compounds like morpholinoanilines include:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include the Hammett constant (σ), which describes electron-donating or electron-withdrawing properties, and calculated atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Examples include molar refractivity (MR) and Taft steric parameters (Es).

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

The table below lists key descriptors that would be relevant in a QSAR study of this compound analogs.

Descriptor TypeExample DescriptorProperty MeasuredRelevance to Morpholinoanilines
Hydrophobic MLOGPOctanol-water partition coefficientMembrane permeability, hydrophobic interactions with target nih.gov
Electronic Electrophilicity (ω)Electron-accepting capacityReceptor-ligand binding, metabolic stability nih.gov
Steric/Topological van der Waals Volume (vWV)Molecular size and volumeSteric fit within a binding site nih.gov
Structural Number of H-bond donors/acceptorsPotential for hydrogen bondingSpecific interactions with protein residues

By employing statistical methods such as Multiple Linear Regression (MLR), a QSAR equation can be generated to guide the rational design of new derivatives with potentially enhanced pharmacological profiles. nih.gov

Computational Chemistry and Molecular Modeling of 3 Chloro 2 Morpholin 4 Ylaniline

Density Functional Theory (DFT) Applications in Elucidating Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict a variety of molecular properties and to study chemical reactions. For 3-Chloro-2-morpholin-4-ylaniline, DFT calculations could provide significant insights into its geometry, electronic properties, and reactivity.

DFT calculations would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with biological systems.

Key molecular properties that can be elucidated using DFT include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule. It helps to identify the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

The following table illustrates the type of data that would be generated from DFT calculations on this compound.

ParameterCalculated Value (Illustrative)Significance
EHOMO (eV)-5.8Energy of the highest occupied molecular orbital, indicating electron-donating ability.
ELUMO (eV)-1.2Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (eV)4.6Indicates chemical reactivity and stability.
Ionization Potential (eV)5.8The energy required to remove an electron.
Electron Affinity (eV)1.2The energy released when an electron is added.
Electronegativity (χ)3.5A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η)2.3A measure of resistance to change in electron distribution.
Chemical Softness (S)0.43The reciprocal of hardness, indicating reactivity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used in drug design to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein.

The process of molecular docking involves:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a public database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then be used to explore the possible binding poses of the ligand within the protein's active site. The algorithm samples a large number of orientations and conformations of the ligand and scores them based on their predicted binding affinity.

Analysis of Ligand-Protein Interactions: The resulting docked poses are analyzed to understand the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Molecular docking studies could help to identify potential biological targets for this compound and provide a rationale for its observed biological activity. The insights gained from docking can also guide the design of new analogues with improved potency and selectivity.

The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.

Protein Target (Hypothetical)Binding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)Types of Interactions (Illustrative)
Protein Kinase A-8.5Val56, Leu173, Tyr330Hydrogen bond with Val56, Hydrophobic interactions with Leu173 and Tyr330
Cyclooxygenase-2-7.9Arg120, Tyr355, Ser530Hydrogen bond with Arg120 and Ser530, Pi-cation interaction with Arg120
Estrogen Receptor Alpha-9.1Arg394, Glu353, His524Hydrogen bond with Arg394 and Glu353, Pi-pi stacking with His524

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, this process can be used to design and evaluate novel analogues with potentially improved properties.

The process typically involves the following steps:

Scaffold Selection: The core structure of this compound would be used as a scaffold.

Virtual Library Generation: A virtual library of novel analogues would be created by systematically modifying the scaffold with different functional groups at various positions.

High-Throughput Virtual Screening: This library of virtual compounds would then be screened against a specific biological target using techniques like molecular docking.

Filtering and Selection: The results of the virtual screen would be filtered based on various criteria, such as predicted binding affinity, drug-likeness, and ADME/Tox properties, to select a smaller set of promising candidates for further investigation.

This approach allows for the rapid exploration of a vast chemical space and can significantly accelerate the process of lead optimization.

The following table provides an example of a small virtual library designed around the this compound scaffold and the predicted binding affinities of the analogues to a hypothetical target.

Analogue ID (Illustrative)Modification on Scaffold (Illustrative)Predicted Binding Affinity (kcal/mol) (Illustrative)Lipinski's Rule of Five Compliance (Illustrative)
Analog-001Replacement of Chlorine with Fluorine-8.7Yes
Analog-002Addition of a hydroxyl group to the phenyl ring-9.2Yes
Analog-003Methylation of the aniline (B41778) nitrogen-8.1Yes
Analog-004Replacement of morpholine (B109124) with piperidine-7.5Yes

Prediction of Biological Activity and ADME/Tox Profiles through Computational Methods

Computational methods play a crucial role in the early stages of drug discovery by predicting the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. These predictions help to prioritize candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development. nih.gov

For this compound, various computational models could be employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov If a dataset of similar compounds with known biological activities is available, a QSAR model could be built to predict the activity of this compound.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. This can be used to screen for compounds with a high probability of being active.

ADME/Tox Prediction: A wide range of computational models are available to predict the ADME/Tox properties of a compound, such as its solubility, permeability, metabolic stability, and potential for toxicity. nih.gov These models are often based on large datasets of experimental data and use machine learning algorithms to make predictions. nih.gov

The following table presents an illustrative ADME/Tox profile for this compound as predicted by computational methods.

ADME/Tox PropertyPredicted Value (Illustrative)Interpretation
Aqueous Solubility (logS)-3.5Moderate solubility.
Caco-2 Permeability (logPapp)-5.2Moderate to high permeability.
Human Intestinal Absorption (%)95High absorption from the gastrointestinal tract.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.
HepatotoxicityLowLow risk of liver damage.

Emerging Applications and Future Research Directions

Application of 3-Chloro-2-morpholin-4-ylaniline Derivatives in Materials Science

The morpholinoaniline framework is gaining attention in materials science, particularly in the modification of nanomaterials to enhance their functional properties. Research into related morpholinoaniline compounds has demonstrated their potential to significantly alter the optical and electronic characteristics of nanomaterials.

A notable example is the use of 4-morpholinoaniline to decorate phenylenediamine carbon nanodots. This modification has been shown to improve the photoluminescence quantum yield from 28.3% to 41.8%. ossila.com Furthermore, fluorinated derivatives, such as 3-fluoro-4-morpholinoaniline, can be utilized to tune the emission wavelength of these carbon nanodots. ossila.com These findings suggest that the specific electronic nature of the substituted aniline (B41778) ring, including the chloro-substitution in this compound, could be strategically employed to engineer nanomaterials with tailored photoluminescent properties for applications in sensors, bioimaging, and optoelectronic devices. Future research is expected to focus on synthesizing and grafting this compound derivatives onto various nanomaterial surfaces, such as graphene, quantum dots, and metallic nanoparticles, to explore their impact on the material's conductivity, catalytic activity, and light-emitting capabilities.

Role of Morpholine (B109124) Derivatives in Corrosion Inhibition

Morpholine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. scirp.orgresearchgate.netmdpi.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scirp.orgchemtexltd.com The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the potential for π-electron systems in their derivatives facilitates this adsorption process. mdpi.com

Recent studies on compounds structurally similar to this compound have provided significant insights. For instance, 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole (CMTD) has been investigated as a potent corrosion inhibitor for mild steel in 1 M HCl solution. doaj.orgbohrium.com Experimental results have demonstrated its high efficacy, achieving a maximum inhibition efficiency of 96.8% at higher concentrations and elevated temperatures. doaj.orgbohrium.com The adsorption of CMTD on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film. doaj.orgbohrium.com The process is characterized as spontaneous chemisorption, a strong form of adsorption involving charge sharing or transfer between the inhibitor molecules and the metal surface. doaj.orgbohrium.com

The key performance indicators for morpholine-based corrosion inhibitors are summarized in the table below.

InhibitorMetalMediumMax. Inhibition Efficiency (%)Adsorption Isotherm
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole (CMTD)Mild Steel1 M HCl96.8Langmuir
Morpholine Mannich Bases (MPO, MPPO)N80 Steel1.0 M HCl91.4Langmuir
Morpholine Benzoate/CarbonateCarbon Steel3.5% NaCl>85-

This table presents data compiled from studies on various morpholine derivatives to illustrate their effectiveness as corrosion inhibitors.

Development of Advanced Therapeutic Agents Based on the Morpholinoaniline Scaffold

The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various therapeutic agents. mdpi.comresearchgate.netmdpi.com The morpholine ring is often incorporated into drug candidates to improve solubility, metabolic stability, and target engagement. mdpi.com Derivatives of this scaffold have been explored for a wide range of biological activities, including antimicrobial and anticancer properties. ossila.commdpi.comopenmedicinalchemistryjournal.com

The versatility of the morpholinoaniline core allows for its integration into more complex heterocyclic systems, such as quinolines, benzimidazoles, and tetrahydroquinolines, which are known pharmacophores. mdpi.comopenmedicinalchemistryjournal.comnih.gov For example, morpholine-substituted tetrahydroquinoline derivatives have been designed and investigated as potential mTOR inhibitors for cancer therapy. mdpi.com Similarly, benzimidazole derivatives fused with a morpholine moiety are being explored as promising antimicrobial agents. openmedicinalchemistryjournal.com The development of N-(quinolinyl)morpholines has also yielded compounds with potential as anticancer, antibacterial, and antifungal agents. mdpi.comresearchgate.net

The table below highlights the therapeutic potential of various scaffolds incorporating the morpholine or morpholinoaniline moiety.

Scaffold/DerivativeTherapeutic Target/ApplicationReported Activity
Morpholine-Substituted TetrahydroquinolinesmTOR Inhibition (Anticancer)Potent and selective inhibition
Benzimidazole-Morpholine Fused HybridsAntimicrobialSignificant inhibition of bacterial and fungal pathogens
N-(Quinolinyl)morpholinesAnticancer, AntimicrobialAntiproliferative and antimicrobial effects
3-Fluoro-4-morpholinoaniline DerivativesAntimicrobialActivity against various microbial strains

This table summarizes the diverse therapeutic applications being explored for molecules containing the morpholinoaniline scaffold.

Future directions in this area will focus on synthesizing libraries of this compound derivatives and screening them against a wide array of biological targets. The specific substitution pattern of the core molecule offers unique steric and electronic properties that can be fine-tuned to achieve high potency and selectivity for targets such as kinases, receptors, and microbial enzymes.

Methodological Advancements in Synthesis and Characterization

The synthesis of this compound and its derivatives benefits from established and emerging methodologies in organic chemistry. The construction of the core structure typically involves nucleophilic aromatic substitution reactions where a morpholine ring is introduced onto a suitably activated chloro-nitro- or fluoro-nitrobenzene precursor, followed by the reduction of the nitro group to an aniline. researchgate.net

Recent advancements include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as demonstrated in the preparation of related 4-(morpholin-4-yl)-3-nitrobenzoic acid derivatives. mdpi.com For more complex structures, multi-step synthetic sequences are employed. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves a three-step process starting from 4,7-dichloroquinoline. mdpi.comresearchgate.net

The characterization of these compounds relies on a suite of modern analytical techniques. Structural confirmation is routinely achieved through:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise arrangement of atoms and functional groups. mdpi.comresearchgate.net

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the synthesized compounds. mdpi.comresearchgate.net High-resolution mass spectrometry, including Fourier Transform-Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements for unambiguous formula determination. core.ac.uk

Infrared (IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups within the molecule. mdpi.comresearchgate.net

Future work will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This may include exploring catalytic C-N bond-forming reactions and flow chemistry processes. In characterization, advanced solid-state NMR and X-ray crystallography will be crucial for understanding the three-dimensional structure and intermolecular interactions of these molecules, which is vital for drug design and materials science applications.

Integrated Computational-Experimental Approaches in Drug Discovery

The integration of computational and experimental methods has become a cornerstone of modern drug discovery and materials design, significantly reducing the time and cost associated with these endeavors. researchgate.netescholarship.org This synergistic approach is particularly valuable for exploring the potential of scaffolds like morpholinoaniline.

Computational techniques play a critical role at various stages:

Virtual Screening and Molecular Docking: These methods are used to screen large libraries of virtual compounds against a specific biological target to identify potential hits. mdpi.comnih.gov This was effectively used in a study on morpholine-substituted tetrahydroquinoline derivatives to predict their binding interactions within the mTOR active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, helping to guide the design of more potent molecules. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interactions. mdpi.com

Density Functional Theory (DFT): In materials science and corrosion inhibition, DFT calculations are used to understand the relationship between a molecule's electronic structure and its functional properties, such as its reactivity and ability to adsorb onto a surface. doaj.orgbohrium.com This was applied to a CMTD corrosion inhibitor to correlate its molecular properties (e.g., HOMO/LUMO energies) with its inhibition efficiency. doaj.orgbohrium.com

These computational predictions are then validated and refined through iterative cycles of experimental work, including chemical synthesis, biological assays, and physicochemical measurements. nih.gov For example, the antileishmanial activity of natural product inhibitors identified through molecular docking was confirmed via in-vitro MTT assays. nih.gov This integrated workflow ensures a more rational and efficient path from initial concept to a validated lead compound or functional material. researchgate.net The future of research on this compound will undoubtedly rely heavily on these integrated strategies to rapidly explore its chemical space and identify promising applications.

Conclusion and Outlook

Synthesis and Biological Significance of the 3-Chloro-2-morpholin-4-ylaniline Chemical Space

The synthesis of this compound and its analogues typically involves a multi-step process, leveraging well-established organic chemistry reactions. A common synthetic strategy involves the nucleophilic aromatic substitution of a di- or tri-substituted benzene ring. For instance, a plausible route to this compound could begin with a suitable dichloronitrobenzene derivative. The greater reactivity of one chlorine atom, often influenced by the electronic effects of the nitro group, allows for selective substitution by morpholine (B109124). Subsequent reduction of the nitro group to an amine would then yield the desired this compound. The specific reagents and reaction conditions, such as the choice of solvent and catalyst, are crucial for optimizing the yield and purity of the final product.

The biological significance of the morpholinoaniline scaffold is predominantly linked to its role as a versatile building block in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The morpholine group, with its ability to improve aqueous solubility and metabolic stability, is a favored substituent in drug design. When incorporated into the aniline (B41778) framework, it can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Research into the broader class of morpholinoaniline derivatives has revealed potent inhibitory activity against several key kinases, including phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These kinases are central components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The development of inhibitors targeting this pathway is therefore a major focus of oncology research.

For example, studies on 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have demonstrated potent and selective inhibition of the p110α isoform of PI3K. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, with some compounds showing exceptional cytotoxicity against lung cancer cells. mdpi.com These findings underscore the therapeutic potential of the morpholinoaniline core in developing targeted cancer therapies. The chloro-substituent on the aniline ring of this compound can further modulate the compound's electronic properties and its binding affinity to target proteins, potentially enhancing its potency and selectivity.

Critical Summary of Key Research Findings and Unresolved Scientific Questions

The body of research on morpholinoaniline derivatives has firmly established this chemical class as a promising source of kinase inhibitors. Key findings highlight the importance of the morpholine moiety for achieving desirable pharmacokinetic properties and for interacting with the hinge region of kinase active sites. Structure-activity relationship (SAR) studies have consistently shown that modifications to the aniline ring and the groups attached to it can significantly impact inhibitory potency and selectivity. For instance, the introduction of specific substituents can steer the inhibitory profile towards particular kinase isoforms, a crucial aspect for minimizing off-target effects and associated toxicities.

However, despite these advances, several critical scientific questions remain unresolved. A significant gap in the current knowledge is the precise molecular interactions and binding modes of many morpholinoaniline derivatives with their target kinases. While computational modeling and docking studies provide valuable insights, high-resolution co-crystal structures are needed to definitively elucidate the binding orientations and key intermolecular contacts. This information is paramount for the rational design of next-generation inhibitors with improved affinity and specificity.

Another area that warrants further investigation is the mechanisms of acquired resistance to morpholinoaniline-based kinase inhibitors. As with many targeted therapies, cancer cells can develop mutations in the target kinase or activate alternative signaling pathways to circumvent the drug's effects. Understanding these resistance mechanisms at a molecular level is essential for developing strategies to overcome them, such as combination therapies or the design of inhibitors that are effective against common resistance mutations.

Furthermore, the full spectrum of biological targets for many morpholinoaniline derivatives has yet to be comprehensively profiled. While their activity against PI3K and mTOR is well-documented, it is plausible that these compounds interact with other kinases or cellular proteins. A thorough understanding of the off-target effects is crucial for predicting potential side effects and for identifying opportunities for drug repurposing.

Prospects for Future Research and Translational Impact of Morpholinoaniline Derivatives

The future of research on morpholinoaniline derivatives is poised for significant advancements, with a strong focus on translating promising preclinical findings into clinical applications. A key area of future investigation will be the development of novel synthetic methodologies to expand the chemical diversity of this compound class. The exploration of new reaction pathways and the use of innovative catalytic systems will enable the efficient synthesis of a wider range of analogues with diverse substitution patterns. This will provide a rich library of compounds for screening against a broader panel of biological targets.

Another exciting prospect is the application of advanced computational and artificial intelligence techniques to accelerate the drug discovery process. Machine learning models trained on existing SAR data can be used to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. This in-silico approach can significantly reduce the time and resources required to identify lead compounds.

The translational impact of morpholinoaniline derivatives is expected to be most significant in the field of oncology. As our understanding of the molecular drivers of different cancers continues to grow, there is an increasing demand for targeted therapies that can be tailored to the specific genetic makeup of a patient's tumor. The versatility of the morpholinoaniline scaffold makes it an ideal platform for developing personalized cancer medicines.

Beyond cancer, there is potential for morpholinoaniline derivatives to be explored for the treatment of other diseases where kinase signaling plays a pathogenic role, such as inflammatory disorders and neurodegenerative diseases. Future research should therefore aim to evaluate the efficacy of these compounds in a wider range of disease models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-morpholin-4-ylaniline, and how can reaction efficiency be validated?

  • Methodological Answer : A common approach involves nickel-catalyzed cross-coupling reactions between aryl chlorides and morpholine derivatives. For example, nickel(II) chloride ethylene glycol dimethyl ether complexes with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride can facilitate amination . Efficiency is validated using HPLC or GC-MS to quantify unreacted starting materials and byproducts. Reaction completion is confirmed via TLC (Rf comparison) and 1^1H NMR to detect morpholine proton signals (~3.7 ppm for N-CH2_2 groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for chloro-substituted aryl groups) and morpholine ring protons (δ 3.5–3.8 ppm for N-CH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error.
  • FT-IR : Detects N-H stretches (~3350 cm1^{-1}) and C-Cl stretches (~750 cm1^{-1}) .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For aqueous solubility, adjust pH to protonate the morpholine nitrogen (pKa ~7.4). Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. Evidence from (4-chlorophenyl) N-morpholin-4-ylcarbamate suggests sonication and stepwise solvent addition (e.g., DMSO → PBS) improve homogeneity .

Advanced Research Questions

Q. How do electronic effects of the chloro and morpholine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as an electron-withdrawing substituent, enhancing electrophilicity at the aryl carbon for nucleophilic attack by morpholine. Computational studies (DFT) can map charge distribution. Experimentally, Hammett constants (σmeta_meta for Cl = +0.37) correlate with reaction rates. Compare with analogs (e.g., 4-(4-Chloro-2-pyrimidinyl)morpholine) to isolate substituent effects .

Q. What strategies resolve contradictory data in catalytic amination yields under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, ligand ratio). For example, a 23^3 factorial design can optimize nickel catalyst loading (0.5–2 mol%), base (NaOtBu vs. K3_3PO4_4), and solvent (2-MeTHF vs. toluene). Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps. Contradictions in yields may arise from competing C-Cl cleavage; mitigate via ligand screening (e.g., bipyridine vs. imidazolidinium) .

Q. How can researchers stabilize this compound against hydrolytic degradation?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Degradation pathways (e.g., morpholine ring hydrolysis) are minimized by storing compounds under inert atmospheres (N2_2) with molecular sieves. Steric shielding via bulky substituents (e.g., 2,6-diisopropylphenyl) on catalysts reduces hydrolysis during synthesis .

Methodological Tables

Table 1 : Optimization of Nickel-Catalyzed Amination

VariableRange TestedOptimal ConditionYield Improvement (%)
Catalyst Loading0.5–2 mol%1.2 mol%+22%
BaseNaOtBu, K3_3PO4_4NaOtBu+15%
Solvent2-MeTHF, Toluene2-MeTHF+18%

Table 2 : Solubility Enhancement Strategies

MethodSolubility (mg/mL)Application
DMSO/PBS (1:9 v/v)0.45In vitro assays
β-Cyclodextrin1.2Oral dosing
pH 6.5 Buffer0.78Stability testing

Key Considerations

  • Synthetic Reproducibility : Ensure ligand purity (>97%) and anhydrous conditions for nickel catalysis .
  • Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of morpholine protons .
  • Ethical Compliance : Follow ACS guidelines for hazard assessment, particularly with aryl chlorides and morpholine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.